6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
Description
The compound 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a pyrrolo[3,4-d]pyrimidine derivative featuring a (3-methylphenyl)methanesulfonyl substituent at the 6-position. Pyrrolo[3,4-d]pyrimidines are bicyclic heterocycles consisting of a pyrimidine ring fused to a pyrrole ring. The dihydro (5H,6H,7H) configuration indicates partial saturation of the pyrrole ring, enhancing structural rigidity .
Properties
IUPAC Name |
6-[(3-methylphenyl)methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-11-3-2-4-12(5-11)9-20(18,19)17-7-13-6-15-10-16-14(13)8-17/h2-6,10H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLJUCOFXXAZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CC3=CN=CN=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions. One common method involves the reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr3). This reaction proceeds through Vilsmeier amidination, imination reactions, and sequential intermolecular heterocyclization . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry and high atom economy are often applied to optimize the synthesis process, reduce waste, and improve yield .
Chemical Reactions Analysis
Types of Reactions
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as 3-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with 3-chloroperoxybenzoic acid yields sulfone derivatives .
Scientific Research Applications
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with molecular targets such as protein tyrosine kinases (PTKs). By inhibiting these enzymes, the compound can interfere with cellular signaling pathways that regulate growth and proliferation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
Pyrrolo[3,4-d]pyrimidine derivatives are compared with related fused pyrimidine systems:
Substituent Effects
The substituent at the 6-position critically modulates physicochemical and biological properties:
Key Observations:
- In contrast, morpholino (electron-donating) and acrylamide (electrophilic) groups in analogs modulate reactivity differently .
- Solubility : The sulfonyl group increases polarity, but the 3-methylphenyl moiety may reduce aqueous solubility compared to pyrido[3,4-d]pyrimidines with hydrophilic substituents .
Biological Activity
6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its antitumor properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 289.35 g/mol
- CAS Number : 1705149-15-0
Biological Activity Overview
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant biological activities, particularly in cancer treatment. The methyl sulfonyl group at position 3 has been noted to enhance the antitumor activity of these compounds.
Antitumor Activity
- Mechanism of Action : The compound has shown inhibitory effects on various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. It primarily targets key pathways involved in tumor growth and survival.
- Case Studies :
- A study reported that a related pyrazole derivative exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, leading to cell death through apoptosis mechanisms .
- Another investigation revealed that compounds similar to this compound demonstrated IC₅₀ values of 1.1 µM against HCT-116 cells, indicating potent antitumor effects .
Structure-Activity Relationships (SAR)
The structural modifications of pyrrolo[3,4-d]pyrimidines significantly influence their biological activity. The presence of the methanesulfonyl group is critical for enhancing the compound's interaction with target proteins involved in tumorigenesis.
| Structural Feature | Effect on Activity |
|---|---|
| Methyl sulfonyl group | Enhances antitumor activity |
| Substituted phenyl rings | Modulates selectivity towards specific receptors |
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cytotoxicity : The compound exhibits cytotoxic effects across various cancer cell lines with varying degrees of potency.
- Apoptotic Induction : It has been shown to induce apoptosis in cancer cells through caspase activation and mitochondrial pathway modulation.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, it enhances overall efficacy against resistant cancer cell types .
Q & A
Q. Basic Analytical Techniques
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra verify substitution patterns and regioselectivity. For example, aromatic protons of the 3-methylphenyl group appear as distinct multiplets (~7.0–7.5 ppm), while pyrrolo-pyrimidine protons resonate in the 8.0–9.0 ppm range .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 316 for related analogs) confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: Resolves ambiguities in regiochemistry for complex derivatives .
How can researchers optimize the synthesis yield of 6-[(3-methylphenyl)methanesulfonyl]pyrrolo[3,4-d]pyrimidine?
Q. Advanced Experimental Design
- Catalyst Screening: Triethylamine enhances iminophosphorane formation during aza-Wittig reactions, improving cyclization efficiency .
- Temperature Control: Maintaining 0–5 °C during isocyanate addition minimizes side reactions (e.g., oligomerization) .
- Solvent Selection: Dichloromethane facilitates high solubility of intermediates, while ethanol enables efficient recrystallization .
- Purity Monitoring: Use TLC or HPLC to track reaction progress and isolate intermediates before sulfonylation .
What strategies address discrepancies in reported biological activities of pyrrolo[3,4-d]pyrimidine derivatives?
Q. Advanced Data Contradiction Analysis
- Enzyme Assay Standardization: Compare IC values under consistent conditions (e.g., in situ GARFTase assays for antifolate activity). For example, IC values for related analogs range from 1.2–1.5 nM, highlighting subtle structural influences on potency .
- Structural-Activity Relationship (SAR) Studies: Evaluate substituent effects (e.g., sulfonyl vs. methyl groups) using computational docking and in vitro cytotoxicity assays .
- Cross-Validation: Replicate key findings (e.g., antiproliferative effects) across multiple cell lines (e.g., KB cells vs. HeLa) to rule out cell-specific artifacts .
How can researchers evaluate the therapeutic potential of this compound in preclinical models?
Q. Advanced Preclinical Testing
- In Vivo Neuroregeneration Models: Administer analogs (e.g., MS-818) in mouse peripheral nerve crush injury models. Monitor axonal regeneration via histopathology and functional recovery assays .
- Pharmacokinetic Profiling: Assess bioavailability and blood-brain barrier penetration using LC-MS/MS quantification in plasma and tissue homogenates .
- Toxicity Screening: Conduct acute toxicity studies in rodents to establish safe dosing ranges .
What is the role of the (3-methylphenyl)methanesulfonyl group in modulating bioactivity?
Q. Advanced Mechanistic Insights
- Hydrophobic Interactions: The sulfonyl group enhances binding to hydrophobic pockets in target enzymes (e.g., tyrosine kinases or GARFTase), as shown by molecular docking studies .
- Electron-Withdrawing Effects: The sulfonyl moiety increases electrophilicity at the pyrimidine core, potentially improving interactions with nucleophilic residues in active sites .
- Comparative Studies: Replace the sulfonyl group with acetyl or methyl groups to assess its necessity for activity. For example, sulfonyl-containing analogs show 10-fold higher potency than acetylated derivatives in kinase inhibition assays .
How can researchers design analogs of this compound with improved selectivity for kinase targets?
Q. Advanced Structure-Activity Relationship (SAR) Strategies
- Regioisomer Exploration: Synthesize pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine analogs to compare target affinity. For example, pyrrolo[3,4-d]pyrimidines exhibit higher selectivity for Src-family kinases than other isomers .
- Solvent-Exposed Modifications: Introduce polar substituents (e.g., morpholine or piperazine) to engage solvent-exposed regions of kinase ATP-binding pockets, reducing off-target effects .
- Proteomic Profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions and refine substituent design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
